(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule. It features multiple hydroxyl groups, methoxy groups, and oxane rings, indicating its potential significance in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Glycosylation: Addition of sugar moieties to the molecule.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Protecting groups: Such as TBDMS (tert-Butyldimethylsilyl) or Acetyl groups.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it might be studied for its potential role in biochemical pathways or as a model compound for understanding carbohydrate metabolism.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry
In industry, it might be used in the production of pharmaceuticals, cosmetics, or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition or activation: Binding to active sites of enzymes to modulate their activity.
Receptor binding: Interacting with cell surface receptors to trigger signaling pathways.
Gene expression modulation: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex carbohydrates or glycosides, such as:
Cellobiose: A disaccharide consisting of two glucose molecules.
Lactose: A disaccharide composed of glucose and galactose.
Sucrose: A common disaccharide made of glucose and fructose.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which could confer unique biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C25H44O20S |
---|---|
Molecular Weight |
696.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H44O20S/c1-39-22-16(36)13(33)19(8(4-28)41-22)44-24-17(37)14(34)21(9(5-29)42-24)46-25-18(38)20(11(31)7(3-27)43-25)45-23-15(35)12(32)10(30)6(2-26)40-23/h6-38H,2-5H2,1H3/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23+,24+,25+/m1/s1 |
InChI Key |
CDXCSNRCNRDKOA-ZKFUBDEKSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)SC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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